molecular formula C13H15ClN6O7S B1672931 Halosulfuron-methyl CAS No. 100784-20-1

Halosulfuron-methyl

Cat. No.: B1672931
CAS No.: 100784-20-1
M. Wt: 434.81 g/mol
InChI Key: FMGZEUWROYGLAY-UHFFFAOYSA-N
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Description

Sempra is a selective herbicide primarily used for the control of nutgrass and other weeds in various crops. The active ingredient in Sempra is halosulfuron-methyl, which belongs to the sulfonylurea family of herbicides . This compound is known for its effectiveness in inhibiting the growth of weeds by targeting specific enzymes essential for plant development.

Mechanism of Action

Target of Action

Halosulfuron-methyl primarily targets the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase . This enzyme plays a crucial role in the biosynthesis of the essential amino acids, valine and isoleucine .

Mode of Action

This compound is a systemic and selective herbicide . It acts as an inhibitor of AHAS, restricting the biosynthesis of the essential amino acids, valine and isoleucine . This restriction ultimately inhibits plant growth .

Biochemical Pathways

By inhibiting AHAS, this compound disrupts the normal biochemical pathways of plants. AHAS is responsible for the first step in the synthesis of the branched-chain amino acids valine and isoleucine . When AHAS is inhibited, the production of these amino acids is halted, which restricts plant growth .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption by the root system and/or leaf surface, followed by translocation to meristem tissues . .

Result of Action

The inhibition of AHAS by this compound leads to a deficiency in the essential amino acids, valine and isoleucine, which are crucial for protein synthesis . This deficiency restricts plant growth, leading to symptoms that include general stunting, chlorosis, and necrosis of the growing points . These symptoms typically take several weeks to develop .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be moderately mobile in the environment . Moreover, it is known to leach through soil into groundwater under certain conditions, particularly in areas where soils are permeable and the water table is shallow . .

Biochemical Analysis

Biochemical Properties

Halosulfuron-methyl plays a crucial role in biochemical reactions by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants . This inhibition disrupts protein synthesis, leading to the death of susceptible plants. The compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing its normal reactions . Additionally, this compound’s solubility increases with pH, enhancing its activity and extending its soil longevity .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, it inhibits cell division and growth by disrupting the synthesis of essential amino acids . This leads to stunted growth and eventual death of the plant. In animal cells, this compound has low toxicity, but it can still influence cellular metabolism and gene expression at high concentrations . The compound’s impact on cell signaling pathways and gene expression in plants is significant, as it leads to the accumulation of toxic intermediates and cellular stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetolactate synthase, inhibiting the enzyme’s activity . This inhibition prevents the synthesis of branched-chain amino acids, which are vital for protein synthesis and plant growth . The compound’s structure allows it to fit precisely into the enzyme’s active site, blocking substrate access and rendering the enzyme inactive . This specific binding interaction is the key to this compound’s herbicidal activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as pH and temperature . This compound is more stable in neutral conditions but degrades faster in acidic or basic environments . Long-term exposure to the compound can lead to persistent effects on cellular function, including prolonged inhibition of enzyme activity and disruption of metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on animal health due to its low toxicity . At high doses, this compound can cause adverse effects, including changes in cellular metabolism and potential toxicity . Threshold effects are observed, where a certain dosage level must be reached before significant biological effects occur .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification . The compound is hydrolyzed in the environment, leading to the formation of various metabolites . Enzymes such as cytochrome P450s and esterases play a role in the metabolism of this compound, converting it into less active or inactive forms . These metabolic pathways help to reduce the compound’s persistence and toxicity in the environment .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues are influenced by factors such as pH and the presence of binding proteins . This distribution pattern affects the compound’s overall activity and effectiveness .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with acetolactate synthase . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its herbicidal activity . Understanding its subcellular localization helps to elucidate the precise mechanisms by which it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of halosulfuron-methyl involves several steps, starting with the preparation of the sulfonylurea core structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The reaction conditions are carefully controlled to maintain the quality and consistency of the herbicide .

Chemical Reactions Analysis

Types of Reactions

Halosulfuron-methyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can produce sulfonamide derivatives, while oxidation can lead to the formation of sulfonic acids .

Scientific Research Applications

Halosulfuron-methyl has several scientific research applications, including:

    Agricultural Research: Used to study the effects of herbicides on crop yield and weed control.

    Environmental Studies: Investigated for its impact on soil and water quality.

    Biological Research: Studied for its effects on plant physiology and biochemistry.

    Medicinal Chemistry:

Comparison with Similar Compounds

Halosulfuron-methyl is unique among sulfonylurea herbicides due to its high selectivity and effectiveness against nutgrass. Similar compounds include:

This compound stands out due to its specific activity against nutgrass and its relatively low toxicity to non-target plants and animals .

Properties

IUPAC Name

methyl 3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN6O7S/c1-20-10(8(9(14)18-20)11(21)27-4)28(23,24)19-13(22)17-12-15-6(25-2)5-7(16-12)26-3/h5H,1-4H3,(H2,15,16,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGZEUWROYGLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)C(=O)OC)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034650
Record name Halosulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Halosulfuron-methyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

100784-20-1
Record name Halosulfuron-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100784-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Halosulfuron-methyl [ISO:BSI]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halosulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9034650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-carboxylic acid, 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.125
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Record name HALOSULFURON-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1CP17GD87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Halosulfuron-methyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

176 - 177 °C
Record name Halosulfuron-methyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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